Cas no 1805744-20-0 (5-(3-Chloropropyl)-2-hydroxybenzyl chloride)

5-(3-Chloropropyl)-2-hydroxybenzyl chloride 化学的及び物理的性質
名前と識別子
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- 5-(3-Chloropropyl)-2-hydroxybenzyl chloride
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- インチ: 1S/C10H12Cl2O/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6,13H,1-2,5,7H2
- InChIKey: IUKZFYHSTUPXFG-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC(=C(CCl)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 141
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2
5-(3-Chloropropyl)-2-hydroxybenzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010836-1g |
5-(3-Chloropropyl)-2-hydroxybenzyl chloride |
1805744-20-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013010836-250mg |
5-(3-Chloropropyl)-2-hydroxybenzyl chloride |
1805744-20-0 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013010836-500mg |
5-(3-Chloropropyl)-2-hydroxybenzyl chloride |
1805744-20-0 | 97% | 500mg |
839.45 USD | 2021-06-25 |
5-(3-Chloropropyl)-2-hydroxybenzyl chloride 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
5-(3-Chloropropyl)-2-hydroxybenzyl chlorideに関する追加情報
Professional Introduction to 5-(3-Chloropropyl)-2-hydroxybenzyl Chloride (CAS No. 1805744-20-0)
5-(3-Chloropropyl)-2-hydroxybenzyl chloride, with the chemical formula C10H12Cl2O, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number CAS NO.1805744-20-0, has garnered attention due to its versatile applications in drug synthesis and molecular biology studies. The presence of both a hydroxyl group and a chloro-substituted propyl chain makes it a valuable intermediate in the development of various therapeutic agents.
The structural characteristics of 5-(3-Chloropropyl)-2-hydroxybenzyl chloride contribute to its reactivity, making it a useful building block in organic synthesis. The hydroxyl group (-OH) provides a site for further functionalization, while the chloro-substituted propyl chain (-CH2-CH2-CH2Cl) enhances its compatibility with nucleophilic substitution reactions. These features have been exploited in recent research to develop novel compounds with potential pharmacological properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors for various diseases, including cancer and neurological disorders. 5-(3-Chloropropyl)-2-hydroxybenzyl chloride has been employed in the synthesis of such inhibitors due to its ability to undergo selective modifications. For instance, researchers have utilized this compound to create derivatives that target specific enzymes involved in disease pathways. One notable application has been in the development of kinase inhibitors, where the benzyl chloride moiety facilitates the introduction of pharmacophores that enhance binding affinity.
The compound's role in drug discovery has been further highlighted by its use in combinatorial chemistry libraries. These libraries are essential tools for high-throughput screening, allowing researchers to identify lead compounds with desired biological activities. The structural diversity offered by 5-(3-Chloropropyl)-2-hydroxybenzyl chloride makes it an ideal candidate for generating novel molecular structures. Such libraries have been instrumental in identifying new therapeutic agents that could address unmet medical needs.
Moreover, 5-(3-Chloropropyl)-2-hydroxybenzyl chloride has found applications in the field of biomaterials and nanotechnology. Its ability to form stable complexes with other molecules has been explored for drug delivery systems. For example, researchers have incorporated this compound into polymeric nanoparticles designed to enhance the bioavailability of therapeutic agents. The chloro-substituent on the propyl chain allows for covalent linking to other biomolecules, improving the stability and targeting efficiency of these delivery systems.
The synthesis of 5-(3-Chloropropyl)-2-hydroxybenzyl chloride involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the chlorination of a hydroxybenzyl derivative followed by propylation. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research purposes. These improvements have been driven by the increasing demand for high-quality intermediates in pharmaceutical manufacturing.
In conclusion, 5-(3-Chloropropyl)-2-hydroxybenzyl chloride (CAS NO.1805744-20-0) is a versatile compound with significant applications in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting cancer and neurological disorders. The compound's role in combinatorial chemistry libraries and drug delivery systems underscores its importance in advancing medical science. As research continues to uncover new applications, 5-(3-Chloropropyl)-2-hydroxybenzyl chloride is poised to remain a cornerstone in synthetic chemistry and drug discovery.
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